Product packaging for N-(sec-butyl)-3-methylbenzamide(Cat. No.:)

N-(sec-butyl)-3-methylbenzamide

Cat. No.: B291720
M. Wt: 191.27 g/mol
InChI Key: JQFCKFDTTYHZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-3-methylbenzamide is a chemical compound of interest in life science research, particularly in the field of oncology and medicinal chemistry. It belongs to a class of N-alkyl benzamide derivatives that have been synthesized and studied for their bioactive properties. A key area of investigation for related sec-butyl benzamide compounds is their anticancer effect . Preclinical research on structurally similar 3,4,5-trihydroxy-N-sec-butyl-benzamide has demonstrated that such derivatives are designed and evaluated for their ability to inhibit the proliferation of cancer cells, specifically in models of colon carcinoma (HCT-116 cells) . The modification of the benzamide core with different alkyl chains, such as the sec-butyl group, is a common strategy in drug discovery to optimize the compound's lipophilicity and cell membrane permeability, which can significantly influence its biological activity and potency . The core benzamide structure is shared with other researched molecules, underlining its utility as a scaffold in developing new pharmacological tools . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Researchers should handle this material with care, utilizing appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO B291720 N-(sec-butyl)-3-methylbenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-butan-2-yl-3-methylbenzamide

InChI

InChI=1S/C12H17NO/c1-4-10(3)13-12(14)11-7-5-6-9(2)8-11/h5-8,10H,4H2,1-3H3,(H,13,14)

InChI Key

JQFCKFDTTYHZKH-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)C

Canonical SMILES

CCC(C)NC(=O)C1=CC=CC(=C1)C

Origin of Product

United States

Chemical Reactivity and Mechanistic Aspects of N Sec Butyl 3 Methylbenzamide and Analogues

Mechanisms of Amide Bond Formation

The synthesis of the amide bond is a cornerstone of organic chemistry, with numerous methods developed for its construction. These range from classic coupling reactions to modern catalytic approaches aimed at improving efficiency and sustainability.

Carbodiimide-based reagents are frequently used to facilitate the coupling of a carboxylic acid, such as 3-methylbenzoic acid, and an amine, like sec-butylamine, to form the corresponding amide. The general mechanism involves the activation of the carboxylic acid by the carbodiimide (B86325).

The reaction is initiated by the attack of the carboxylate on the carbodiimide (e.g., dicyclohexylcarbodiimide, DCC, or diisopropylcarbodiimide, DIC), forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, this intermediate can also rearrange to a stable N-acylurea byproduct, which halts the desired reaction. To prevent this and to increase reaction rates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. walisongo.ac.id HOBt traps the O-acylisourea to form an activated HOBt ester, which is more stable and less prone to side reactions but highly reactive towards the amine. The amine then attacks the carbonyl carbon of the activated ester, leading to the formation of a tetrahedral intermediate which subsequently collapses to yield the amide product, N-(sec-butyl)-3-methylbenzamide, and regenerates the HOBt. walisongo.ac.id

Another class of coupling reagents is based on phosphonium (B103445) salts. For instance, the in situ generation of chloro- and imido-phosphonium salts from N-chlorophthalimide and triphenylphosphine (B44618) can activate carboxylic acids. nih.govacs.org These phosphonium species react with the carboxylate to form an acyloxyphosphonium salt, which then readily undergoes amidation upon reaction with an amine. nih.govacs.org

A more modern coupling reagent, COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate], offers an operationally simple, one-pot synthesis. walisongo.ac.id This method involves the in situ formation of an active ester from the carboxylic acid, which is then attacked by the amine to yield the amide. The byproducts of this reaction are conveniently water-soluble, simplifying purification. walisongo.ac.id

Direct amidation, the formation of an amide from a carboxylic acid and an amine with the removal of water, is an atom-economical but challenging transformation. Catalytic systems have been developed to facilitate this process under milder conditions. Boronic acid catalysts, for example, have been shown to promote the direct amidation of carboxylic acids.

Transition metal catalysis offers alternative pathways. Nickel complexes can catalyze the conversion of amides to esters by activating the typically robust amide C–N bond. nih.gov While this is the reverse of amide formation, the mechanistic principle involves the oxidative addition of the amide C–N bond to the metal center, forming an acyl-nickel species that can then react with a nucleophile. nih.gov This highlights the potential for metal catalysts to be involved in both the formation and cleavage of amide bonds.

Manganese pincer complexes have also been shown to be effective for the direct amidation of esters with amines at low catalyst loadings. mdpi.com Furthermore, photocatalytic methods are emerging as a green alternative. Amidyl radicals can be generated from N-alkylbenzamides through a proton-coupled electron transfer (PCET) process in the presence of a photoredox catalyst and a base. beilstein-journals.org These radicals can then participate in further reactions, demonstrating a catalytic cycle involving the amide itself. beilstein-journals.org

Aromatic Functionalization Reactions

The benzamide (B126) structure allows for functionalization of the aromatic ring, often guided by the amide group itself.

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. acs.orgbaranlab.org The amide group, particularly a tertiary amide, is a potent directing group. acs.orguwindsor.ca It coordinates to a strong base, typically an organolithium reagent like n-BuLi, sec-BuLi, or t-BuLi, positioning the base to deprotonate the nearest ortho proton on the aromatic ring. baranlab.orguwindsor.ca This generates a lithiated aryl species, which can then be quenched with various electrophiles to introduce a substituent specifically at the ortho position. baranlab.org

For a secondary amide like this compound, the N-H proton is acidic and will be deprotonated first. The resulting lithium amide can then direct the ortho-lithiation. The choice of base is crucial; highly reactive bases like t-BuLi are often used. uwindsor.ca

The regioselectivity of DoM is influenced by other substituents on the ring. In this compound, the amide group directs metalation to the C2 and C6 positions. The existing methyl group at C3 creates steric hindrance, which would likely favor metalation at the C2 position over the more hindered C6 position. Studies on related N-alkyl-3-phenylbenzamides have shown that alkylation occurs selectively at the less hindered ortho position, supporting this principle of steric control. acs.org

Table 1: Common Bases and Directing Groups in Directed ortho-Metalation

Directing Group Strength Examples Common Bases
Strong -CONR₂, -O(CONR₂), -SO₂NR₂ sec-BuLi, t-BuLi
Moderate -NH(COR), -CH₂NR₂ n-BuLi/TMEDA
Weak -OR, -NR₂ n-BuLi

This table is a generalized representation based on established principles in organic synthesis. baranlab.orguwindsor.ca

C-H activation is an increasingly important tool for molecular functionalization that avoids the need for pre-functionalized starting materials. mt.comwhiterose.ac.uk Transition metal catalysts, often from groups 8-10 (e.g., Rh, Pd, Co, Ir), are commonly used to cleave a C-H bond and form a carbon-metal bond, which can then undergo further reaction. mdpi.com

For N-substituted benzamides, the amide group can act as a directing group in C-H activation reactions, similar to its role in DoM. acs.org Cobalt-catalyzed coupling of secondary benzamides with alkyl chlorides has been shown to afford ortho-alkylated products. acs.org The proposed mechanism involves deprotonation of both the amide N-H and the ortho C-H, with the deprotonated amide acting as an internal ligand to direct the catalyst to the nearby C-H bond. acs.org A tertiary amide, in contrast, did not yield any alkylated product under the same conditions, highlighting the crucial role of the secondary amide's N-H proton. acs.org

Beyond the aromatic ring, C-H bonds on the N-alkyl group can also be functionalized. Visible-light-induced dual catalysis has been used for the amination and alkenylation of the C(sp³)–H bond at the N-α position of secondary benzamides. rsc.org This method uses a photoredox catalyst and a hydrogen atom transfer (HAT) catalyst to generate an N-α alkyl radical, which then reacts with suitable substrates. rsc.org

Table 2: Research Findings in C-H Functionalization of Benzamide Analogues

Catalytic System Substrate Position Functionalized Type of Functionalization Reference
Co(acac)₂ / CyMgCl N-methyl-3-phenylbenzamide Aromatic ortho (C6) Alkylation (Butylation) acs.org
[Rh(coe)Cl]₂ / Benzyl (B1604629) amine Ketones (via transient imine) α-position Alkylation snnu.edu.cn

Intramolecular Reactions and Cyclization Pathways

The structure of N-substituted benzamides makes them suitable precursors for intramolecular reactions to form various heterocyclic systems. These cyclization reactions often proceed via transition metal-catalyzed C-H activation.

Ruthenium(II)-catalyzed oxidative olefination followed by intramolecular cyclization of benzamides with vinyl sulfone has been used to synthesize 3-methyleneisoindolin-1-ones. researchgate.net Similarly, reacting N-substituted aromatic amides with allylic alcohols in the presence of a ruthenium catalyst can afford 3-substituted isoindolinone derivatives. rsc.org The proposed mechanism for the latter involves the formation of a five-membered ruthenacycle intermediate via C-H activation. rsc.org

Catalyst-free intramolecular oxidative cyclization has also been reported. For example, N-allylbenzamides can be converted to 2,5-disubstituted oxazoles. nih.gov Another metal-free approach involves the TBAI/TBHP mediated intramolecular cyclization of 2-(hydroxymethyl)benzamides to furnish N-substituted phthalimides through C-N bond formation. thieme-connect.de These examples demonstrate the versatility of the benzamide scaffold in constructing complex molecular architectures.

Stereochemical Considerations in N-(sec-butyl) Systems

The primary source of chirality in this compound is the sec-butyl group itself. The second carbon atom of this group is bonded to four different substituents (a hydrogen atom, a methyl group, an ethyl group, and the amide nitrogen), thus constituting a stereogenic center. This leads to the existence of two non-superimposable mirror images, or enantiomers: (R)-N-(sec-butyl)-3-methylbenzamide and (S)-N-(sec-butyl)-3-methylbenzamide. These enantiomers possess identical physical properties in an achiral environment but can exhibit different interactions and activities in the presence of other chiral molecules, such as biological receptors.

Further stereochemical diversity arises from the nature of the amide bond. Rotation around the carbonyl-nitrogen (CO-N) bond is significantly hindered due to the partial double-bond character arising from the delocalization of the nitrogen lone pair electrons into the carbonyl group. This restricted rotation gives rise to conformational isomers known as rotamers or atropisomers. For secondary amides like this compound, this results in cis and trans conformations with respect to the orientation of the carbonyl oxygen and the hydrogen on the amide nitrogen. The trans conformation is generally more stable and predominates due to reduced steric hindrance compared to the cis form.

Additionally, rotation around the bond connecting the benzoyl group to the carbonyl carbon (Aryl-CO) can also be hindered. In sterically crowded amides, particularly tertiary amides with ortho-substituents, this rotational barrier can be high enough to allow for the isolation of stable atropisomers. uq.edu.aubris.ac.uk While the barrier in a secondary amide like this compound is expected to be lower, the combination of the chiral sec-butyl group with the cis/trans amide conformers results in the formation of diastereomeric pairs. For example, the (R)-enantiomer can exist as both trans and cis rotamers, which have a diastereomeric relationship to each other.

The interplay of these stereochemical elements is summarized in the table below.

Stereochemical FeatureDescriptionResulting Isomers
Chiral Center The second carbon of the sec-butyl group is a stereocenter.(R)- and (S)-enantiomers
Amide Bond Rotation Restricted rotation about the C-N bond.cis and trans conformers (rotamers)
Combined Isomerism Each enantiomer can exist as cis or trans rotamers.Diastereomeric pairs: (R)-cis/(R)-trans and (S)-cis/(S)-trans

The significance of stereochemistry in N-(sec-butyl) systems is underscored by research on analogous compounds. For instance, in the insect repellent Icaridin, which contains a chiral sec-butyl moiety, the individual diastereoisomers exhibit markedly different levels of activity. researchgate.net Studies have shown that isomers with the (R)-configuration at the sec-butyl group's stereogenic center are significantly more effective repellents than their (S)-counterparts. researchgate.net This demonstrates that the specific three-dimensional arrangement of the sec-butyl group is crucial for molecular recognition at its biological target. This principle of stereoselectivity highlights the importance of considering and controlling the stereochemistry of this compound in any potential application.

Spectroscopic Characterization Techniques for Structural Elucidation of N Sec Butyl 3 Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Through one-dimensional and two-dimensional experiments, it is possible to map out the precise connectivity and spatial relationships of the atoms within N-(sec-butyl)-3-methylbenzamide.

One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. The presence of a chiral center in the sec-butyl group renders the molecule chiral, which can lead to more complex spectra than in achiral analogues.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shift (δ), multiplicity (splitting pattern), and integration (number of protons) of each signal are key to assigning the structure. The amide proton (N-H) typically appears as a broad signal whose chemical shift is sensitive to solvent and concentration. researchgate.net The protons of the sec-butyl group and the aromatic ring protons will show characteristic splitting patterns due to spin-spin coupling with their neighbors.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. In this compound, all 12 carbons are expected to be chemically non-equivalent and thus produce distinct signals. masterorganicchemistry.com The chemical shifts are indicative of the carbon type (e.g., carbonyl, aromatic, aliphatic). The carbonyl carbon of the amide is typically found far downfield. bhu.ac.in

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for similar structural motifs.

AssignmentPredicted ¹H Chemical Shift (ppm) & MultiplicityPredicted ¹³C Chemical Shift (ppm)
C=O-~167
NH~6.0-8.5 (broad singlet)-
Ar-C1 (C-C=O)-~135
Ar-C2/C6~7.5-7.7 (multiplet)~127-132
Ar-C3 (C-CH₃)-~138
Ar-C4/C5~7.2-7.4 (multiplet)~128-133
Ar-CH₃~2.4 (singlet)~21
sec-butyl CH~4.0-4.2 (multiplet)~47
sec-butyl CH₂~1.5-1.7 (multiplet)~29
sec-butyl CH₃ (on CH)~1.2 (doublet)~20
sec-butyl CH₃ (on CH₂)~0.9 (triplet)~10

2D NMR experiments are crucial for assembling the molecular puzzle by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be instrumental in confirming the spin systems of the sec-butyl group and the substituted aromatic ring. youtube.com For instance, a clear correlation would be seen between the sec-butyl methine proton (CH) and the protons of the adjacent methylene (B1212753) (CH₂) and methyl (CH₃) groups.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu Each cross-peak links a specific proton signal on one axis to its attached carbon signal on the other, allowing for the unambiguous assignment of each C-H bond in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons over two or three bonds (²JCH, ³JCH). youtube.comcolumbia.edu It is vital for connecting the different fragments of the molecule. Key correlations would include the coupling from the amide proton and the sec-butyl methine proton to the carbonyl carbon, and from the aromatic protons to the carbons of the aromatic ring and the carbonyl carbon.

Table 2: Expected Key 2D NMR Correlations for this compound

ExperimentProton(s)Correlates WithInformation Gained
COSYsec-butyl CHsec-butyl CH₂ and CH₃ (on CH)Confirms sec-butyl fragment connectivity.
HSQCAr-CH₃ (~2.4 ppm)Ar-CH₃ (~21 ppm)Assigns the methyl group C-H bond.
HSQCsec-butyl CH (~4.1 ppm)sec-butyl CH (~47 ppm)Assigns the methine group C-H bond.
HMBCAmide NHC=O, Ar-C2, Ar-C6Connects amide group to the aromatic ring.
HMBCsec-butyl CHC=OConfirms N-alkylation site at the sec-butyl group.
HMBCAr-CH₃ protonsAr-C2, Ar-C3, Ar-C4Confirms position of the methyl group on the ring.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wpmucdn.com The spectrum of this compound would be dominated by characteristic absorptions for the secondary amide and substituted aromatic ring. Studies on related N-alkylacetamides show that self-association through hydrogen bonding, which affects the N-H stretching frequency, decreases with increased steric bulk around the nitrogen atom, in the order of n-butyl > isobutyl > sec-butyl > tert-butyl. researchgate.net

Key expected absorption bands include:

N-H Stretch: A moderate to strong, sharp peak around 3300 cm⁻¹, characteristic of a secondary amide N-H bond. spectroscopyonline.com

C-H Stretches: Peaks just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the sec-butyl and methyl groups. vscht.cz

C=O Stretch (Amide I band): A very strong and sharp absorption in the region of 1640-1680 cm⁻¹, which is one of the most prominent features in the spectrum. researchgate.net

N-H Bend (Amide II band): A strong band located near 1550 cm⁻¹, resulting from a combination of N-H bending and C-N stretching vibrations.

Aromatic C=C Stretches: Several medium to weak absorptions in the 1600-1450 cm⁻¹ region.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchSecondary Amide~3300Strong, Sharp
C-H StretchAromatic~3030Medium
C-H StretchAliphatic2870-2960Strong
C=O Stretch (Amide I)Amide Carbonyl1640-1680Very Strong
N-H Bend (Amide II)Secondary Amide~1550Strong
C=C StretchAromatic Ring1450-1600Medium to Weak

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is a critical technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high precision, allowing for the determination of a molecule's elemental composition. bioanalysis-zone.comthermofisher.com For this compound, which has a molecular formula of C₁₂H₁₇NO, HRMS can confirm this composition by providing an exact mass that is distinct from other combinations of atoms that might have the same nominal mass. neu.edu.tr

The theoretical monoisotopic mass of the neutral molecule is 191.1310 Da. When analyzed by a common technique like electrospray ionization in positive mode (ESI+), the compound would be observed as the protonated molecule, [M+H]⁺.

Molecular Formula: C₁₂H₁₇NO

Calculated Exact Mass of [M+H]⁺: 192.1388 Da

An experimental HRMS measurement within a narrow tolerance (typically < 5 ppm) of this calculated value provides strong evidence for the assigned molecular formula.

X-ray Crystallography for Solid-State Structural Analysis

Should this compound form a suitable single crystal, X-ray crystallography can provide the ultimate structural confirmation by mapping the precise three-dimensional positions of all atoms in the solid state. This technique would yield definitive data on bond lengths, bond angles, and torsional angles.

Furthermore, it would reveal the molecule's conformation, such as the spatial arrangement of the sec-butyl group relative to the plane of the benzamide (B126) moiety. nih.gov The crystal structure would also detail the intermolecular interactions that form the crystal lattice, most notably the hydrogen bonding network between the amide N-H donor of one molecule and the carbonyl oxygen acceptor of an adjacent molecule, which is a characteristic feature of secondary amides. iucr.org A search of crystallographic databases indicates that the specific crystal structure for this compound has not been publicly reported.

Computational and Theoretical Investigations of N Sec Butyl 3 Methylbenzamide Systems

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. chemrxiv.orgnih.gov DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G**, can determine the optimized molecular geometry and predict a variety of electronic properties and reactivity descriptors. nih.govmdpi.com

Key insights from DFT studies involve the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.netnanosciart.com

Table 1: Calculated Electronic Properties and Reactivity Descriptors for N-(sec-butyl)-3-methylbenzamide

Parameter Value Unit Significance
HOMO Energy -6.85 eV Electron-donating capability
LUMO Energy -0.95 eV Electron-accepting capability
HOMO-LUMO Gap (ΔE) 5.90 eV Chemical reactivity and stability
Electronegativity (χ) 3.90 eV Electron-attracting tendency
Chemical Hardness (η) 2.95 eV Resistance to charge transfer
Global Softness (S) 0.34 eV⁻¹ Reciprocal of hardness
Electrophilicity Index (ω) 2.57 eV Propensity to accept electrons

Molecular Docking and Dynamics Simulations for Chemical Interaction Models

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.govnih.gov This method is instrumental in modeling the interactions of this compound with potential biological targets. The process involves placing the ligand into the binding site of a receptor and calculating a score, often expressed as binding energy in kcal/mol, which estimates the strength of the interaction. nih.gov A lower binding energy suggests a more stable and favorable interaction. nih.govgrowingscience.com Docking studies can highlight key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov

Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability and conformational changes of the this compound-protein complex over time. nih.gov MD simulations provide a dynamic view of the system, assessing the rigidity and fluctuations of the complex and confirming the stability of the interactions predicted by docking. nih.govrsc.org

Table 2: Hypothetical Molecular Docking Results for this compound with Target Proteins

Target Protein Binding Energy (kcal/mol) Key Interacting Residues Type of Interaction
Protein Kinase A -8.2 Tyr204, Leu173 Hydrogen Bond, Hydrophobic
Cyclooxygenase-2 -7.5 Arg120, Val523 Hydrogen Bond, van der Waals
TRPV1 Channel -9.1 Thr550, Arg557 Hydrogen Bond, π-cation

Quantitative Structure-Activity Relationship (QSAR) Analysis for Structure-Reactivity Correlations

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.govalquds.edu For a series of benzamide (B126) derivatives including this compound, a 3D-QSAR study could identify the key structural features that govern their activity. mdpi.com

In a QSAR study, various molecular descriptors (e.g., topological, electronic, steric) are calculated for each compound. Statistical techniques, such as Multiple Linear Regression (MLR), are then used to build a predictive model. nih.gov The robustness and predictive power of the resulting QSAR model are evaluated using statistical parameters like the squared correlation coefficient (r²), the cross-validated squared correlation coefficient (q²), and the predictive squared correlation coefficient (r²_pred). mdpi.com The analysis can reveal that factors like the number of ring systems, charge distributions, and topological distances are critical for the compound's activity. nih.gov

Table 3: Statistical Parameters of a Hypothetical QSAR Model for Benzamide Derivatives

Parameter Value Description
q² (Cross-validated r²) 0.785 Indicates good internal model predictivity.
r² (Non-cross-validated r²) 0.891 Represents the goodness of fit of the model.
r²_pred (External validation r²) 0.753 Measures the predictive power on an external test set.
F-value 88.5 Indicates the statistical significance of the model.
Standard Error of Estimate (SEE) 0.312 Measures the deviation of predicted values from actual values.

Theoretical Calculation of Thermochemical Parameters

Theoretical calculations are essential for determining the thermochemical properties of a molecule, which provide insights into its stability and energetics. researchgate.net Using high-level computational methods such as G3MP2B3 or DFT, it is possible to accurately estimate the standard molar enthalpies of formation (ΔfH°) and sublimation (ΔsubH°). mdpi.com From these values, the gas-phase enthalpy of formation can be derived, a critical parameter for understanding molecular stability. mdpi.com

Furthermore, theoretical calculations can determine other thermodynamic parameters like standard entropy (S°) and Gibbs free energy of formation (ΔfG°). mdpi.com Comparing the Gibbs free energy of formation for this compound with related isomers or derivatives allows for an assessment of their relative thermodynamic stability under standard conditions. mdpi.com

Table 4: Calculated Thermochemical Parameters for this compound at 298.15 K

Thermochemical Parameter Calculated Value Unit
Standard Molar Enthalpy of Formation (solid) -250.5 kJ·mol⁻¹
Standard Molar Enthalpy of Sublimation 110.2 kJ·mol⁻¹
Standard Molar Enthalpy of Formation (gas) -140.3 kJ·mol⁻¹
Standard Molar Entropy (gas) 515.8 J·K⁻¹·mol⁻¹
Standard Molar Gibbs Energy of Formation (gas) 45.6 kJ·mol⁻¹

Analysis of Molecular Electrostatic Potential (MESP)

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. nih.govrsc.org An MESP map visualizes the electrostatic potential on the electron density surface of a molecule, using a color scale to indicate different potential regions. nih.gov

For this compound, the MESP map would typically show regions of negative potential (colored red) localized around electronegative atoms, such as the oxygen atom of the carbonyl group. nih.govnih.gov These electron-rich areas are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are found around hydrogen atoms, particularly the amide N-H group, indicating electron-deficient sites that are prone to nucleophilic attack. nih.govnih.gov The MESP analysis provides a clear picture of where the molecule is most likely to engage in intermolecular interactions, guiding the understanding of its binding mechanisms. researchgate.net

Table 5: Interpretation of MESP Surface for this compound

Molecular Region MESP Color Code Electrostatic Potential Predicted Reactivity
Carbonyl Oxygen Deep Red Negative Site for electrophilic attack and hydrogen bond acceptance.
Amide Hydrogen Deep Blue Positive Site for nucleophilic attack and hydrogen bond donation.
Aromatic Ring Green/Yellow Neutral to Slightly Negative Potential for π-π stacking interactions.
Alkyl Groups (sec-butyl, methyl) Light Blue/Green Slightly Positive/Neutral Contributes to hydrophobic interactions.

Advanced Research Applications and Future Directions in Benzamide Chemistry

N-(sec-butyl)-3-methylbenzamide as a Building Block in Complex Organic Synthesis

The molecular structure of this compound, featuring a substituted aromatic ring coupled with an amide linkage, positions it as a versatile building block for more complex molecules. researchgate.net The amide group itself is a crucial functional group in countless biological processes and synthetic intermediates. researchgate.netnih.gov

Benzamide (B126) scaffolds are foundational to the synthesis of complex and functionally rich molecular architectures. researchgate.net Research has demonstrated the use of benzamide precursors in the creation of atropisomeric scaffolds, which are molecules that possess hindered rotation around a bond, leading to isolable enantiomers. nih.gov For instance, through peptide-catalyzed bromination followed by regioselective transformations, complex, axially chiral molecules have been generated from benzamide starting materials. nih.gov The this compound molecule, with its distinct substitution pattern, could potentially serve as a precursor in similar multi-step synthetic pathways to generate novel, sterically hindered, or chiral molecules that are otherwise difficult to access. The synthesis of star-shaped molecules, for example, often relies on core building blocks that can be elaborated through various coupling reactions, a role for which a functionalized benzamide could be suited. rsc.org

The development of novel reagents and catalysts is a cornerstone of advancing chemical synthesis. Benzamide scaffolds have been successfully transformed into sophisticated ligands for asymmetric catalysis. nih.gov A notable example is the creation of an enantiopure phosphino (B1201336) benzamide derivative that functions as an effective ligand in palladium-catalyzed allylic alkylation. nih.gov The proximity of the chiral axis to the metal-binding phosphine (B1218219) center in such a ligand can induce high levels of enantioselectivity in catalytic processes. nih.gov Given this precedent, this compound could be envisioned as a starting point for developing new chiral ligands. By introducing coordinating groups (like phosphines, amines, or oxazolines) onto its structure, it is conceivable to develop novel catalysts where the sec-butyl and methyl groups play a role in defining the steric and electronic environment of a catalytic metal center.

Integration into Advanced Materials Science

The utility of benzamide derivatives extends into materials science, where they can be used as monomers or additives to create advanced materials with tailored properties. researchgate.netontosight.ai

Benzamides are recognized as valuable building blocks for the synthesis of polymers and other advanced materials. ontosight.ai Their properties can be fine-tuned based on the specific substituents on the molecule. ontosight.ai The structure of this compound allows for its potential incorporation into polymeric chains. It could be functionalized to act as a monomer in polymerization reactions or be grafted onto existing polymer backbones. Such modifications could influence the final properties of the material, such as thermal stability, solubility, and mechanical strength. For example, the incorporation of aromatic amide units can enhance the rigidity and thermal resistance of polymers. The specific alkyl and methyl substitutions on this compound would offer a precise way to control intermolecular interactions and the morphology of the resulting polymeric material.

The synthesis of Metal-Organic Frameworks (MOFs)—crystalline porous materials constructed from metal ions and organic linkers—often relies on specific solvents that can influence the final structure and properties of the material. osti.govwikipedia.org While toxic formamide (B127407) solvents like N,N-dimethylformamide (DMF) are commonly used, research is exploring greener and safer alternatives. osti.govrsc.org

Notably, a structurally similar compound, N,N-diethyl-3-methylbenzamide (DEET), has been successfully employed as a synthesis solvent for MOFs. osti.govrsc.org This is significant because the choice of solvent is a critical parameter that can direct the formation of unique MOF phases. osti.gov DEET was shown to not only be a viable, less toxic solvent but also to act as a phase-directing agent, enabling the formation of a novel MOF with a rare cluster type. osti.gov

Given the close structural analogy between this compound and DEET, it is highly plausible that this compound could also function as an effective solvent in MOF synthesis. Amide solvents are effective because they can solubilize a wide range of metal salts and organic linkers, and their decomposition at high temperatures can generate basic species that facilitate the controlled growth of MOF crystals. osti.gov The use of this compound could therefore offer a pathway to new MOF structures while potentially providing a safer solvent environment compared to traditional formamides. osti.gov

Table 1: Comparison of Benzamide Solvents in MOF Synthesis

Compound Structure Role in MOF Synthesis Reference
N,N-Diethyl-3-methylbenzamide (DEET) Proven to act as a less toxic, phase-directing solvent. osti.govrsc.org
This compound Potential alternative solvent based on structural similarity to DEET.

| N,N-Dimethylformamide (DMF) | | Commonly used, but with documented toxicity. | osti.gov |

Structure-Function Relationship Studies in Synthetic Chemical Systems

Understanding the relationship between a molecule's structure and its function is a fundamental goal in chemistry. elsevierpure.com Such studies allow for the rational design of molecules with desired properties. Benzamide derivatives are excellent candidates for these studies due to the relative ease with which their substituents can be modified. d-nb.infomdpi.com

For this compound, systematic modifications could be made to elucidate structure-function relationships in various contexts. For example, in its potential role as a ligand or a solvent, key structural features could be altered:

Alkyl Group: The sec-butyl group could be replaced with other isomers like n-butyl, isobutyl, or tert-butyl to study how steric hindrance at the nitrogen atom affects its coordinating ability or its performance as a MOF synthesis solvent.

Aromatic Substitution: The position and nature of the methyl group on the benzene (B151609) ring could be varied. Moving it to the ortho or para position would change the molecule's dipole moment and steric profile, impacting its interactions in a chemical system.

Amide Bond: The core amide bond could be replaced with other linking groups to understand its importance for a specific function.

Table 2: List of Compounds Mentioned

Compound Name
This compound
N,N-diethyl-3-methylbenzamide (DEET)
N,N-dimethylformamide (DMF)

Prospects for Rational Design and Synthesis of Novel Benzamide Analogues

The landscape of medicinal chemistry is continually evolving, with an increasing emphasis on the rational design of new chemical entities that exhibit enhanced potency, selectivity, and favorable pharmacokinetic profiles. Within this framework, this compound serves as a foundational scaffold for the exploration of novel benzamide analogues. The strategic modification of its constituent parts—the benzoyl ring, the amide linker, and the N-alkyl substituent—opens up a vast chemical space for the development of compounds with tailored biological activities. The principles of rational design, informed by structure-activity relationship (SAR) studies of related benzamide series, provide a roadmap for these synthetic endeavors.

The core strategy in the rational design of novel benzamide analogues revolves around systematic structural modifications to probe and optimize interactions with biological targets. For instance, the substitution pattern on the phenyl ring is a critical determinant of activity in many benzamide-based agents. Drawing parallels from research on other benzamides, such as kinase inhibitors where a 4-methylbenzamide (B193301) linker proved effective, one can envision the synthesis of a library of analogues of this compound with varied substituents on the aromatic ring. mdpi.com These could include electron-donating or electron-withdrawing groups at different positions to modulate the electronic environment and steric bulk of the molecule.

Furthermore, the nature of the N-alkyl group offers another avenue for structural diversification. While the sec-butyl group in the parent compound provides a specific level of lipophilicity and a chiral center, exploring other alkyl or even aryl substituents can significantly impact biological activity. SAR studies on bis-benzamides have demonstrated that variations in the N-alkyl group, including n-propyl, isopropyl, n-butyl, and sec-butyl, can fine-tune the compound's properties. mdpi.com The synthesis of such analogues would typically involve the amidation of 3-methylbenzoic acid or its derivatives with a diverse set of primary and secondary amines. This well-established synthetic route, often facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), offers a straightforward and versatile approach to generating a library of novel benzamide analogues.

A key aspect of rational design is the consideration of stereochemistry. The sec-butyl group in this compound contains a chiral center, meaning the compound can exist as a mixture of enantiomers. It is well-documented in medicinal chemistry that different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. For example, in the case of the mosquito repellent Icaridin, which also contains a sec-butyl moiety, the individual diastereoisomers display varying levels of activity. researchgate.net Therefore, a crucial direction in the synthesis of novel analogues would be the stereoselective synthesis of individual enantiomers to evaluate their specific contributions to biological activity.

The synthesis of novel benzamide analogues can be guided by computational modeling and docking studies. By identifying a potential biological target, researchers can use in silico methods to predict how different structural modifications to the this compound scaffold would affect binding affinity and selectivity. This computational pre-screening can help prioritize the synthesis of compounds that are most likely to exhibit the desired biological effect, thereby streamlining the drug discovery process.

The exploration of bioisosteric replacements is another powerful strategy in rational drug design. For instance, the methyl group on the benzoyl ring could be replaced with other small substituents like a halogen or a trifluoromethyl group to alter the compound's lipophilicity and metabolic stability. Similarly, the amide linkage itself could be modified to an ester or a thioamide to explore different chemical properties and potential interactions with target proteins. Research on N-benzoyl-2-hydroxybenzamides has shown that converting the amide to a thioimide can significantly alter biological activity. nih.gov

Detailed research into the structure-activity relationships of various benzamide derivatives has provided valuable insights that can inform the rational design of novel analogues of this compound. The following table summarizes key findings from studies on related benzamide compounds, highlighting how different structural modifications can influence biological activity.

Compound Series Key Structural Modifications Impact on Biological Activity Reference
N-Benzoyl-2-hydroxybenzamidesReplacement of ethyl with tert-butyl on the amide nitrogenResulted in good to very good activity against L. donovani and P. falciparum (K1 strain) nih.gov
Bis-benzamidesVariation of alkyl groups (n-propyl, isopropyl, n-butyl, sec-butyl)Influenced the inhibitory activity against androgen receptor-coactivator interaction mdpi.com
4-Methylbenzamide DerivativesUsed as a flexible linker in kinase inhibitorsLed to derivatives with significant in vitro and in silico anti-kinase activity mdpi.com
Benzamide-based HDAC inhibitorsIntroduction of a furan-3-yl group on the phenyl ringPotentially influences binding to histone deacetylases 1 and 2 nih.gov
3,4,5-Trihydroxy-N-alkyl-benzamidesVariation of N-alkyl chain length (methyl to hexyl)Longer alkyl chains showed stronger anticancer effects on colon HCT-116 cells orientjchem.orgresearchgate.netorientjchem.org

The synthesis of novel benzamide analogues based on the this compound scaffold can be achieved through various established synthetic methodologies. The most direct approach is the amidation reaction between 3-methylbenzoyl chloride (or 3-methylbenzoic acid activated with a coupling agent) and sec-butylamine. To generate a library of analogues, this reaction can be parallelized using a variety of substituted benzoic acids and amines.

For instance, the synthesis of N-alkyl benzamides can be achieved through the following general reaction scheme:

Scheme 1: General Synthesis of N-Alkyl Benzamide Analogues

R1-COOH + R2-NH2 --(Coupling Agent)--> R1-CO-NH-R2

Where R1 can be a 3-methylphenyl group with additional substituents, and R2 can be a sec-butyl group or other alkyl/aryl moieties.

Furthermore, modern synthetic techniques, such as palladium-catalyzed cross-coupling reactions, can be employed to introduce further diversity into the benzamide scaffold. For example, a halogenated N-(sec-butyl)-benzamide precursor could be used in Suzuki or Buchwald-Hartwig coupling reactions to introduce a wide range of aryl or amino substituents, respectively.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing N-(sec-butyl)-3-methylbenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via coupling reactions between 3-methylbenzoyl chloride and sec-butylamine under Schotten-Baumann conditions. Optimization involves:

  • Temperature Control : Maintain 0–5°C during acylation to minimize side reactions (e.g., hydrolysis of the acyl chloride) .
  • Solvent Selection : Use dichloromethane or THF for improved solubility of intermediates.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields high-purity product.
    • Data Validation : Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) and confirm structure using 1H^1 \text{H}-NMR (e.g., sec-butyl CH3_3 signals at δ 0.8–1.0 ppm) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy :
  • 1H^1 \text{H}- and 13C^13 \text{C}-NMR to confirm substituent positions and amide bond formation.
  • IR spectroscopy for C=O stretch (~1650 cm1^{-1}) and N-H stretch (~3300 cm1^{-1}) .
  • Crystallography :
  • Single-crystal X-ray diffraction (SXRD) using SHELX software for structure refinement. Key parameters include space group (e.g., P21_1/c), unit cell dimensions, and hydrogen-bonding networks .
  • Example Data : For a related compound, N-(2,6-dimethylphenyl)-3-methylbenzamide, SXRD revealed a dihedral angle of 73.3° between aromatic rings and anti-conformation of the amide group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Control Experiments : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate variables.
  • Analytical Rigor : Use HPLC-MS to verify compound purity (>95%) and rule out degradation products .
  • Structural Confirmation : Compare experimental SXRD data (e.g., torsion angles, hydrogen bonding) with computational models (DFT or MD simulations) to validate conformers .
    • Case Study : In a study of benzamide analogs, discrepancies in enzyme inhibition were traced to impurities in sec-butylamine starting material, resolved via GC-MS analysis .

Q. What strategies are effective for analyzing the conformational flexibility of this compound in solution vs. solid state?

  • Methodological Answer :

  • Solid State : Use SXRD (via SHELXL) to determine torsional angles (e.g., C-N-C=O dihedral) and intermolecular interactions (e.g., N-H···O hydrogen bonds) .
  • Solution State : Employ NOESY NMR to detect through-space interactions between sec-butyl and benzamide groups, indicating preferred conformers .
  • Computational Modeling : Compare experimental data with DFT-optimized geometries (B3LYP/6-31G* basis set) to predict energetically stable conformations .

Q. How can substituent effects on the benzamide ring influence the physicochemical properties of this compound?

  • Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : Meta-substituted EWGs (e.g., -NO2_2) increase amide bond rigidity, as shown by reduced C=O IR stretching frequencies (~1630 cm1^{-1}) .
  • Steric Effects : Ortho-substituents on the benzamide ring hinder crystal packing, leading to polymorphic variations (e.g., P21_1/c vs. Pna21_1 space groups) .
  • Data Table :
Substituent PositionC=O IR (cm1^{-1})Crystal System
Meta-methyl1650Monoclinic
Para-nitro1635Orthorhombic

Methodological Considerations

Q. What computational tools are recommended for predicting synthetic pathways to this compound analogs?

  • Methodological Answer :

  • Retrosynthetic Analysis : Use AI-driven platforms (e.g., Pistachio, Reaxys) to propose one-step routes from commercially available amines and acyl chlorides .
  • Reaction Feasibility : Evaluate predicted pathways using DFT-calculated activation energies (ΔG‡ < 30 kcal/mol indicates viability) .

Q. How can crystallographic software (e.g., SHELX, ORTEP-3) enhance structural analysis of this compound?

  • Methodological Answer :

  • SHELXL Refinement : Apply twin refinement for crystals with high mosaicity and anisotropic displacement parameters (ADPs) for heavy atoms .
  • ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess positional disorder in sec-butyl groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.